molecular formula C10H10ClNO2 B2791842 Butanenitrile, 4-(4-chlorophenoxy)-3-hydroxy- CAS No. 20807-79-8

Butanenitrile, 4-(4-chlorophenoxy)-3-hydroxy-

Cat. No. B2791842
CAS RN: 20807-79-8
M. Wt: 211.65
InChI Key: LCRZUPUZVGGZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Butanenitrile, 4-(4-chlorophenoxy)-3-hydroxy-” is a chemical compound that contains a total of 31 bonds, including 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 nitrile (aliphatic), and 1 ether (aromatic) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB) was synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435) .


Molecular Structure Analysis

The molecular structure of “Butanenitrile, 4-(4-chlorophenoxy)-3-hydroxy-” can be analyzed using various chemistry software . The structure contains a total of 31 bonds, including 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 nitrile (aliphatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving “Butanenitrile, 4-(4-chlorophenoxy)-3-hydroxy-” can be complex. For example, (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB) was synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435). The optimum organic solvent, acyl donor, a w, reaction temperature, and shaking rate for the transesterification were acetonitrile, n-butanol, 0.11, 45°C, and 200 rpm .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Butanenitrile, 4-(4-chlorophenoxy)-3-hydroxy-” can be analyzed using various methods. For instance, the molecular weight, density, melting point, boiling point, and other properties can be determined .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, phenoxy herbicides, such as (4-chloro-2-methylphenoxy)acetic acid, 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .

Safety and Hazards

The safety and hazards associated with “Butanenitrile, 4-(4-chlorophenoxy)-3-hydroxy-” can be significant. For instance, similar compounds like 4-(4-Chlorophenoxy)benzoic acid are known to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “Butanenitrile, 4-(4-chlorophenoxy)-3-hydroxy-” could involve further studies on its synthesis, mechanism of action, and potential applications. For instance, the synthesis of similar compounds like (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB) could be optimized for higher yield and purity . Additionally, the mechanism of action of similar compounds could be further elucidated to improve their effectiveness .

properties

IUPAC Name

4-(4-chlorophenoxy)-3-hydroxybutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-1-3-10(4-2-8)14-7-9(13)5-6-12/h1-4,9,13H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRZUPUZVGGZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CC#N)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)-3-hydroxybutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.